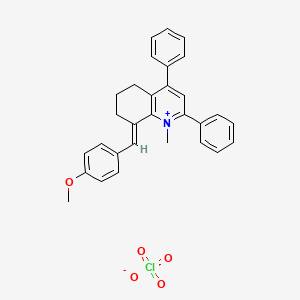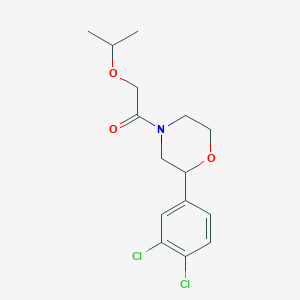
1-(2-fluorophenyl)-4-(4-isopropoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-(4-isopropoxybenzoyl)piperazine, commonly known as FIP, is a novel compound that has been gaining attention in the scientific community for its potential applications in medicinal chemistry. FIP is a piperazine derivative that has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of FIP is not fully understood. However, it has been proposed that FIP exerts its pharmacological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. FIP has also been found to interact with various receptors in the brain, including the dopamine D2, serotonin 5-HT1A, and adrenergic α1 receptors.
Biochemical and Physiological Effects:
FIP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. FIP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FIP is its broad range of pharmacological activities, making it a potential candidate for drug development in various therapeutic areas. However, FIP also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on FIP. One potential direction is to further explore its potential applications in cancer treatment. Another direction is to investigate its potential as a treatment for neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of FIP and to optimize its pharmacological properties for drug development.
Métodos De Síntesis
The synthesis of FIP is a multi-step process that involves the reaction of 1-(2-fluorophenyl)piperazine with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure FIP.
Aplicaciones Científicas De Investigación
FIP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. FIP has also been found to exhibit potent antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15(2)25-17-9-7-16(8-10-17)20(24)23-13-11-22(12-14-23)19-6-4-3-5-18(19)21/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUFBLROUGQWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5358129.png)
![N-(tert-butyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5358131.png)



![methyl 4-[3-(4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5358154.png)

![5-[4-(allyloxy)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5358166.png)
![ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate](/img/structure/B5358181.png)
![4-[2-(phenoxymethyl)-3-furoyl]morpholine](/img/structure/B5358195.png)
![ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5358203.png)
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5358211.png)
![2-({3-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5358216.png)
